molecular formula C13H15BrO3 B1314227 Ethyl 2-(4-bromobenzyl)-3-oxobutanoate CAS No. 95314-60-6

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Cat. No. B1314227
CAS RN: 95314-60-6
M. Wt: 299.16 g/mol
InChI Key: RDUNXQLXQNOFMD-UHFFFAOYSA-N
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Description


Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds123.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of a compound can be determined by its molecular formula. The molecular formula of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is not explicitly mentioned in the searched resources. However, similar compounds like Ethyl (4-bromobenzoyl)acetate have a molecular formula of BrC6H4COCH2CO2C2H51.



Chemical Reactions Analysis


The specific chemical reactions involving Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not detailed in the searched resources. However, similar compounds may undergo reactions such as the Williamson ether synthesis45.



Physical And Chemical Properties Analysis


The physical and chemical properties of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not explicitly mentioned in the searched resources. However, similar compounds like Ethyl (4-bromobenzoyl)acetate have a refractive index of n20/D 1.5700, a boiling point of 268-269 °C, and a density of 1.432 g/mL at 25 °C1.


Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and structural analysis of various organic compounds. For example, a study by Kariyappa et al. (2016) synthesized a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction. This process involved the reaction of 4-methylbenzaldehyde and ethyl acetoacetate, resulting in a compound characterized by NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similar synthesis and structural analysis methods are applicable to ethyl 2-(4-bromobenzyl)-3-oxobutanoate.

Antimicrobial Activities

Compounds structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate have been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another analogous compound, and evaluated its antifungal and antimicrobial susceptibilities. The synthesized molecule was analyzed through spectral studies and confirmed via X-ray diffraction (Kumar et al., 2016). This indicates the potential of ethyl 2-(4-bromobenzyl)-3-oxobutanoate in similar applications.

Chemical Reactions and Derivatives

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be a precursor in various chemical reactions. For instance, Kato and Kimura (1979) explored the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, yielding various products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979). This study highlights the reactivity of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its potential for creating diverse chemical derivatives.

Antioxidant Properties

Another application of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its derivatives could be in the field of antioxidant research. For example, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, which are structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, one of which was synthesized using a similar compound to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, indicating potential antioxidant applications (Stanchev et al., 2009).

Enzymatic Reduction Studies

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be used in studies involving enzymatic reductions. For instance, Sundby et al. (2003) conducted enantioselective reductions of ethyl 3-oxobutanoates, including ethyl 4-bromo-3-oxobutanoate, using fermenting cells of Geotrichum candidum. They observed different enantiomeric excess and configurations depending on the reaction conditions, suggesting the potential for research into chiral synthesis and enzyme specificity using compounds like ethyl 2-(4-bromobenzyl)-3-oxobutanoate (Sundby et al., 2003).

Safety And Hazards


The specific safety and hazards associated with Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not detailed in the searched resources. However, similar compounds may require avoidance of contact with skin and eyes, and appropriate exhaust ventilation at places where dust is formed6.


Future Directions


The future directions of research involving Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not specified in the searched resources. However, similar compounds have gained significant attention due to their potential applications in scientific research7.


Please note that this analysis is based on the available information and similar compounds. For more accurate and specific information, further research and analysis would be required.


properties

IUPAC Name

ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNXQLXQNOFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KR Chandramore, RS Ahire - 2022 - indianjournals.com
In this study, Synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate was carried out by using addition of substituted benzyl bromide to a suspension of t -BuOK (Potassium tert -butoxide) in …
Number of citations: 4 www.indianjournals.com
Y Zhou, M Shao, W Wang, CY Cheung, Y Wu… - European Journal of …, 2023 - Elsevier
The cytochrome bcc-aa 3 oxidase (Cyt-bcc) of Mycobacterium tuberculosis (Mtb) is a promising anti-tuberculosis target. However, when Cyt-bcc is inhibited, cytochrome bd terminal …
Number of citations: 2 www.sciencedirect.com
R Barik, J Halder, S Nanda - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Ketoreductase from growing cells of Klebsiella pneumoniae (NBRC 3319) acts as an efficient reagent for converting racemic α-benzyl/cinnamyl substituted-β-ketoesters to the …
Number of citations: 7 pubs.rsc.org

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